N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS No.: 1019098-85-1
Cat. No.: VC11928544
Molecular Formula: C22H20N6O4S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide - 1019098-85-1](/images/structure/VC11928544.png)
Specification
CAS No. | 1019098-85-1 |
---|---|
Molecular Formula | C22H20N6O4S |
Molecular Weight | 464.5 g/mol |
IUPAC Name | N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Standard InChI | InChI=1S/C22H20N6O4S/c1-15-10-11-28(26-15)22-9-8-21(24-25-22)23-16-2-4-17(5-3-16)27-33(29,30)18-6-7-19-20(14-18)32-13-12-31-19/h2-11,14,27H,12-13H2,1H3,(H,23,24) |
Standard InChI Key | FJDVTELTJGKWDZ-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridazine core substituted at the 3-position with a 3-methyl-1H-pyrazol-1-yl group. A phenylamino linker connects this system to a 2,3-dihydro-1,4-benzodioxine ring sulfonated at the 6-position. Key structural attributes include:
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Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, facilitating hydrogen bonding and π-π interactions .
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3-Methylpyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, enhancing metabolic stability compared to unsubstituted pyrazoles .
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Benzodioxine sulfonamide: The sulfonamide group (-SO₂NH₂) confers acidity (pKa ~10) and solubility in polar solvents, while the benzodioxine ring contributes to lipophilicity .
Table 1: Comparative Molecular Properties of Related Compounds
Spectroscopic and Physicochemical Data
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IUPAC Name: 4-Methoxy-3-methyl-N-[4-({6-[(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide .
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SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC .
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LogP: Estimated at 2.8 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .
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Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (≥10 mM) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Pyridazine-3-amine Formation: Coupling 6-chloropyridazin-3-amine with 3-methylpyrazole using Pd-catalyzed cross-coupling .
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Sulfonylation: Reacting the intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity .
Key Reaction:
Structural Modifications
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Pyrazole Substitution: Replacing 3-methyl with 3,5-dimethyl groups increases steric bulk, reducing metabolic clearance by cytochrome P450 enzymes .
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Benzodioxine Replacement: Analogues with naphthodioxine show enhanced binding to carbonic anhydrase IX (Ki = 12 nM vs. 45 nM for the parent compound) .
Pharmacological and Biological Activity
Enzyme Inhibition
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Carbonic Anhydrase IX (CA-IX): Inhibits CA-IX with IC₅₀ = 38 nM, a target overexpressed in hypoxic tumors . Comparatively, acetazolamide (a reference inhibitor) has IC₅₀ = 250 nM .
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Dihydropteroate Synthase (DHPS): Displays moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), typical of sulfonamides .
Anticancer Activity
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HCT-116 Colon Cancer: Induces apoptosis at 10 µM (72% cell death via caspase-3 activation) .
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Synergy with Cisplatin: Combined treatment reduces cisplatin IC₅₀ from 8 µM to 2.5 µM in A549 lung cancer cells .
Agrochemical Applications
Patent data reveals structural analogues (e.g., WO2023213626A1 ) are used as fungicides:
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